3-Aminobicyclo[3.3.1]Nonan-9-one
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Overview
Description
3-Aminobicyclo[331]Nonan-9-one is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom at the 3-position and a ketone group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobicyclo[3.3.1]Nonan-9-one typically involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a 1:2:1.5 ratio in ethanol . Another method involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using hydrogen in the presence of a ruthenium catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of ruthenium catalysts for the reduction of related compounds suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobicyclo[3.3.1]Nonan-9-one undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group to form alcohol derivatives.
Substitution: Reactions involving the substitution of the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Hydrogen gas and ruthenium catalysts.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Corresponding carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Varied products based on the nucleophile used.
Scientific Research Applications
3-Aminobicyclo[3.3.1]Nonan-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[3.3.1]Nonan-9-one involves its interaction with various molecular targets. For instance, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the conversion of alcohols to carbonyl compounds . The specific pathways and molecular targets depend on the functional groups present and the type of reaction.
Comparison with Similar Compounds
Bicyclo[3.3.1]nonan-9-one: Lacks the amino group at the 3-position.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Contains additional methyl groups and nitrogen atoms.
9-Azabicyclo[3.3.1]nonan-3-one: Similar structure but with different functional groups.
Uniqueness: 3-Aminobicyclo[3.3.1]Nonan-9-one is unique due to its specific combination of an amino group and a ketone group within a bicyclic structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-aminobicyclo[3.3.1]nonan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-8-4-6-2-1-3-7(5-8)9(6)11/h6-8H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQIEAIFBWOMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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